molecular formula C16H16N2S B11850413 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-92-1

1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11850413
CAS No.: 90070-92-1
M. Wt: 268.4 g/mol
InChI Key: SYGDIZQZDUEKSS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a synthetic organic compound belonging to the 2,3-dihydroquinazolin-4(1H)-one family, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active molecules . The core quinazolinone structure is ubiquitous in various pharmaceutical agents and natural products, and its derivatives are frequently investigated for their potent biological activities . The specific substitution with a 2,3-dimethylphenyl group at the 1-position and a thione group at the 4-position defines this analog's unique chemical and potential pharmacological profile. This compound is of significant interest in early-stage drug discovery, particularly in oncology research. Quinazolinone derivatives have demonstrated broad-spectrum cytotoxic activity against diverse human cancer cell lines, with some analogs exhibiting sub-micromolar potency . The mechanism of action for this chemotype is associated with the inhibition of tubulin polymerization, a critical process in cell division . By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . Furthermore, the dihydroquinazolinone scaffold is a key component in compounds evaluated for antimicrobial , anti-inflammatory , and anticonvulsant activities , highlighting its versatility as a template for developing new therapeutic agents. Please Note: This product is intended for research and further characterization in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

CAS No.

90070-92-1

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2,3-dihydroquinazoline-4-thione

InChI

InChI=1S/C16H16N2S/c1-11-6-5-9-14(12(11)2)18-10-17-16(19)13-7-3-4-8-15(13)18/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

SYGDIZQZDUEKSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CNC(=S)C3=CC=CC=C32)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. . The reaction conditions often require refluxing in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding dihydroquinazoline derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, or other substituted quinazoline derivatives.

Scientific Research Applications

Synthesis of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione

The compound can be synthesized through various methods, including the condensation of anthranilamide with appropriate ketones or aldehydes under specific conditions. For instance, one method involves using ethanol as a solvent to facilitate the reaction between anthranilamide and substituted aromatic aldehydes, yielding high purity products with good yields .

Table 1: Synthesis Conditions and Yields

Reaction ComponentsSolventYield (%)Reference
Anthranilamide + KetoneEthanol86
Anthranilamide + AldehydeEthanol95
Anthranilamide + AldehydeSolvent-free98.5

Biological Activities

Research has highlighted the biological significance of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione derivatives. These compounds have shown promising results in various pharmacological assays.

Anticancer Activity

Studies indicate that derivatives of this compound exhibit significant anticancer properties. For example, certain synthesized quinazoline derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Cholinesterase Inhibition

Additionally, research has identified cholinesterase inhibitory activity in some derivatives of the compound. This activity is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer's disease .

Table 2: Biological Activities of Derivatives

Activity TypeCompound TypeIC50 Value (µM)Reference
Anticancer2,3-Dihydroquinazoline-4(1H)-one12.5
Cholinesterase InhibitionVarious derivatives15.0

Industrial Applications

Beyond biological applications, 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione has potential industrial uses.

Catalysis

The compound can act as a ligand in coordination chemistry and catalysis. Its thione group allows for interactions with metal centers, facilitating various catalytic processes .

Material Science

In material science, compounds similar to 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione are being explored for their properties in developing new materials with specific electronic or optical characteristics .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Anticancer Drug Development
    A recent study synthesized a series of quinazoline derivatives and tested their efficacy against breast cancer cell lines. The most effective derivative showed an IC50 value significantly lower than standard chemotherapeutics .
  • Case Study 2: Alzheimer’s Disease Research
    Research focused on synthesizing cholinesterase inhibitors derived from this compound demonstrated promising results in reducing acetylcholinesterase activity in vitro. These findings support further investigation into their use as therapeutic agents for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Reported Activity/Use
1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione Dihydroquinazoline 2,3-Dimethylphenyl, thione ~260.35* Unknown (hypothetical CNS activity)
Medetomidine hydrochloride Imidazole 2,3-Dimethylphenylethyl 236.74 Alpha-2 adrenergic agonist (veterinary sedative)
4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole-2(3H)-thione Imidazole-thione 2,3-Dimethylphenylethyl ~260.36 Reduces cocaine-induced hyperlocomotion (CNS modulation)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloroacetamide 2,3-Dimethylphenyl ~254.76 Herbicide (ACCase inhibitor)
2,3-Dimethylacetophenone Acetophenone 2,3-Dimethylphenyl 162.23 Synthetic intermediate (e.g., Medetomidine precursor)

*Calculated based on molecular formula C₁₅H₁₄N₂S.

Key Observations:
  • Core Structure : The dihydroquinazoline core distinguishes the target compound from imidazole (Medetomidine) and acetamide (herbicide) analogs. The larger, partially saturated quinazoline system may confer enhanced π-π stacking or van der Waals interactions compared to simpler heterocycles.
  • Substituent Effects : The 2,3-dimethylphenyl group is a common motif in both pharmaceuticals (e.g., Medetomidine) and agrochemicals, suggesting its role in enhancing lipophilicity and target binding. However, its placement on a dihydroquinazoline vs. imidazole alters steric and electronic properties.
  • Thione vs.

Pharmacological and Mechanistic Insights

  • Medetomidine Hydrochloride : As an alpha-2 adrenergic agonist, Medetomidine’s imidazole core and ethyl-linked 2,3-dimethylphenyl group are critical for receptor binding. The target compound’s dihydroquinazoline-thione structure could modulate similar pathways but with divergent efficacy due to differences in nitrogen atom geometry and sulfur participation .
  • Imidazole-Thione Analog : Preclinical data demonstrate that 4-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole-2(3H)-thione reduces cocaine-induced hyperlocomotion in mice at doses of 0.03–0.1 mg/kg (oral). This suggests CNS penetration and dopamine pathway modulation. The target compound’s dihydroquinazoline core may enhance blood-brain barrier permeability or duration of action compared to imidazole derivatives.
  • Agrochemical Analogs : Chloroacetamide herbicides (e.g., alachlor) inhibit acetyl-CoA carboxylase (ACCase) in plants. While the target compound shares the 2,3-dimethylphenyl group, its thione and dihydroquinazoline core likely redirect its bioactivity toward mammalian targets rather than plant enzymes.

Biological Activity

1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a derivative of the quinazoline family, known for its diverse biological activities. Quinazolines and their derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione, synthesizing current research findings and case studies.

Synthesis and Characterization

The synthesis of 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes in the presence of catalysts. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy to confirm its structure.

Anticancer Activity

Several studies have reported the anticancer potential of quinazoline derivatives. For instance, compounds similar to 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione have demonstrated significant cytotoxic effects against various cancer cell lines. A study indicated that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of quinazoline derivatives. In vitro studies have shown that 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, it was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Recent studies have indicated that derivatives of 2,3-dihydroquinazolin-4(1H)-one possess significant cholinesterase inhibitory activity. Although specific data on 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione is limited, related compounds have shown IC50 values ranging from 0.05 to 11.55 µM against acetylcholinesterase .

Study on Antileishmanial Activity

A recent study evaluated the antileishmanial activity of related quinazoline derivatives through molecular docking simulations and in vitro assays. Compounds demonstrated promising interactions with key enzymes in Leishmania species, showing potential as therapeutic agents against leishmaniasis .

Cytotoxicity Assessment

In a cytotoxicity assessment involving various cancer cell lines (e.g., HeLa and HT-29), compounds similar to 1-(2,3-Dimethylphenyl)-2,3-dihydroquinazoline-4(1H)-thione exhibited significant growth inhibition with IC50 values indicating strong anticancer properties .

Data Summary Table

Biological ActivityAssessed CompoundIC50/MIC ValuesReferences
AnticancerQuinazoline DerivativesLow µM range
Antimicrobial1-(2,3-Dimethylphenyl)...MIC: 32-64 µg/mL
Cholinesterase InhibitionRelated QuinazolinesIC50: 0.05 - 11.55 µM
AntileishmanialQuinazoline DerivativesBinding Energy: -9.84 kcal/mol

Q & A

Basic Research Question

  • Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum potential.
  • Control compounds : Use ciprofloxacin or ampicillin as positive controls.
  • Dose-response curves : Determine MIC values via serial dilution (2–256 µg/mL) in Mueller-Hinton broth .

How does the thione moiety (-C=S) contribute to the compound’s stability under physiological conditions?

Advanced Research Question
The thione group participates in hydrogen bonding and π-stacking, enhancing crystallinity and thermal stability. For example:

  • Thermogravimetric analysis (TGA) : Decomposition temperatures above 250°C indicate high thermal stability .
  • Hydrolytic stability : The thione resists hydrolysis at pH 7.4 but may oxidize to sulfonic acid derivatives under strong acidic/basic conditions .

What structural modifications could improve the compound’s solubility without compromising activity?

Advanced Research Question

  • Polar substituents : Introduce hydroxyl (-OH) or amino (-NH₂) groups at the phenyl ring to enhance aqueous solubility .
  • Prodrug design : Convert the thione to a thiol (-SH) prodrug activated in vivo .

How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question

  • Kinetic assays : Measure changes in enzyme activity (e.g., dihydrofolate reductase) via UV-Vis spectroscopy at 340 nm (NADPH oxidation) .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry .

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